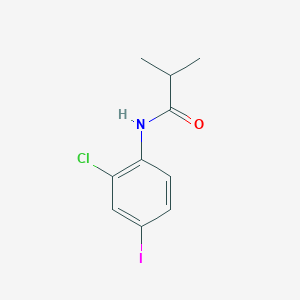
N-(2-chloro-4-iodophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2-chloro-4-iodophenyl)-2-methylpropanamide often involves complex reactions, including the use of lithium aluminium hydride (LiAlH4) for reductions. For instance, the reduction of 2-chloro-N-phenylpropanamide with LiAlH4 yields amines through a mechanism that might involve intermediate aziridines, showcasing the reductive capabilities and chemoselectivity of LiAlH4 in the presence of chloro and amide functional groups (Vilhelmsen et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-chloro-4-iodophenyl)-2-methylpropanamide has been studied using various spectroscopic methods and computational techniques. Techniques such as X-ray diffraction, IR, NMR (1H and 13C), and UV-Vis spectroscopy, alongside DFT calculations, are instrumental in elucidating the molecular geometry, electronic properties, and the nature of chemical bonds within the molecule. These studies reveal the impact of substituents on the aromatic ring concerning electronic distribution and molecular stability (Demir et al., 2016).
Chemical Reactions and Properties
N-(2-chloro-4-iodophenyl)-2-methylpropanamide and its analogs undergo various chemical reactions, highlighting their reactivity towards nucleophiles and electrophiles. Chemoselective reactions, for example, allow for the synthesis of diverse compounds, demonstrating the molecule's versatility in organic synthesis. The presence of both chloro and iodo substituents offers unique reactivity patterns, facilitating selective transformations and the formation of novel compounds (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of compounds like N-(2-chloro-4-iodophenyl)-2-methylpropanamide are influenced by their molecular structure. Properties such as melting point, boiling point, solubility, and crystal structure are directly affected by the nature of the substituents on the aromatic ring. Studies involving X-ray diffraction and computational modeling provide insights into the crystal packing, hydrogen bonding patterns, and overall solid-state structure of these compounds, which in turn influence their physical properties and potential applications (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties of N-(2-chloro-4-iodophenyl)-2-methylpropanamide, including its reactivity, stability, and interaction with various reagents, are pivotal for its applications in organic synthesis and material science. The compound's ability to undergo reactions such as nucleophilic substitution, addition, and rearrangement highlights its chemical versatility. The presence of halogen substituents notably influences its reactivity, making it a valuable precursor for the synthesis of a wide range of derivatives and polymers (Palanki et al., 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJZQCPOGMFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

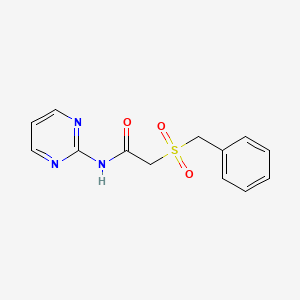
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
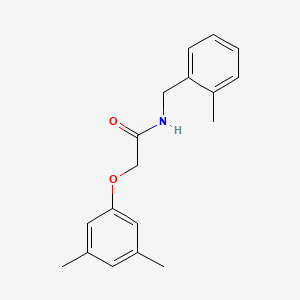
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)
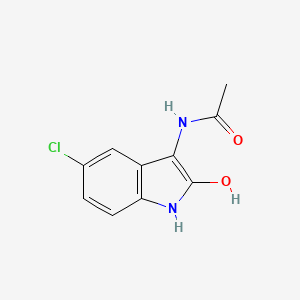
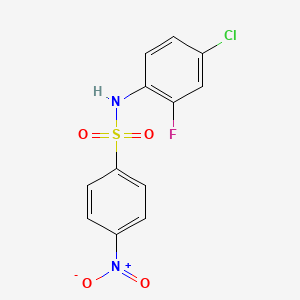
![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)
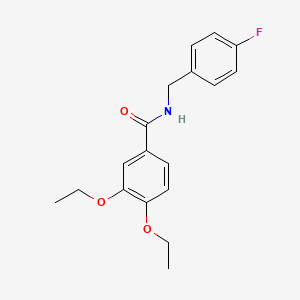
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5844530.png)

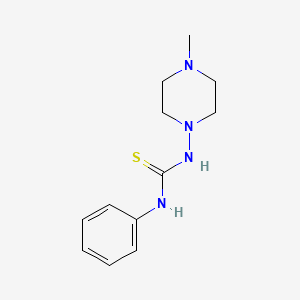
![3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline](/img/structure/B5844553.png)
